molecular formula C17H19N3O3 B11106537 N-({N'-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11106537
M. Wt: 313.35 g/mol
InChI Key: VTWSLLHOBIUQRA-XMHGGMMESA-N
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Description

N-({N’-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring with a hydrazinecarbonyl group and a phenylbutylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the hydrazinecarbonyl intermediate, which is then reacted with a furan-2-carboxylic acid derivative under specific conditions to form the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({N’-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities but differs in functional groups and overall reactivity.

    Ethyl acetoacetate: Another compound with a furan ring, but with different substituents and chemical properties.

Uniqueness

N-({N’-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazinyl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-2-7-14(13-8-4-3-5-9-13)19-20-16(21)12-18-17(22)15-10-6-11-23-15/h3-6,8-11H,2,7,12H2,1H3,(H,18,22)(H,20,21)/b19-14+

InChI Key

VTWSLLHOBIUQRA-XMHGGMMESA-N

Isomeric SMILES

CCC/C(=N\NC(=O)CNC(=O)C1=CC=CO1)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)CNC(=O)C1=CC=CO1)C2=CC=CC=C2

Origin of Product

United States

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